molecular formula C4H5N3O2 B1207895 6-Hydroxylaminouracil CAS No. 20555-88-8

6-Hydroxylaminouracil

Cat. No. B1207895
CAS RN: 20555-88-8
M. Wt: 127.1 g/mol
InChI Key: OSHIQPFXKULOPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Hydroxylaminouracil derivatives involves various chemical reactions, providing a pathway to novel pyrimido[4,5-d]pyrimidines and hydroxyalkyl derivatives. Prajapati and Thakur (2005) describe a facile one-pot synthesis method for novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, showcasing the compound's versatility in synthesis reactions (Prajapati & Thakur, 2005). Chmiel-Szukiewicz (2006) explored the reactions of 6-aminouracil with various aldehydes and carbonates to prepare hydroxyalkyl derivatives, further elucidating the compound's chemical reactivity (Chmiel-Szukiewicz, 2006).

Molecular Structure Analysis

The molecular structure of 6-Hydroxylaminouracil derivatives reveals insights into their chemical behavior and reactivity. Studies on the crystalline phase of related compounds, such as 5-hydroxy-6-methyluracil, have shown that these molecules can form dimeric units which are crucial for understanding the self-association and assembly properties of these compounds. Ivanov et al. (2005) provide a detailed analysis of the structure and sorption properties of 5-hydroxy-6-methyluracil, which could be relevant for understanding similar properties in 6-Hydroxylaminouracil derivatives (Ivanov et al., 2005).

Scientific Research Applications

Antimicrobial Agents

6-Hydroxylaminouracil analogs have shown promise as antimicrobial agents. Research by Tarantino et al. (1999) discovered that 6-anilinouracils, which are derivatives of 6-hydroxylaminouracil, effectively inhibit DNA polymerase III in gram-positive bacteria, highlighting their potential as novel antimicrobial agents against a range of pathogenic bacteria, including methicillin-resistant staphylococci and vancomycin-resistant enterococci (Tarantino et al., 1999).

Chemotherapy and Cancer Research

In the context of cancer research, Yen et al. (1994) found that a human KB cell line resistant to hydroxyurea showed a collateral sensitivity to 6-thioguanine, a finding with potential implications for cancer chemotherapy. The resistance to hydroxyurea was linked to gene amplification in the M2 subunit of ribonucleotide reductase, while the sensitivity to 6-thioguanine was due to its efficient conversion into a form that could be incorporated into DNA (Yen et al., 1994).

Neuroscience and Neurodegenerative Diseases

In neuroscience, Hanrott et al. (2006) explored 6-hydroxydopamine, a neurotoxin, to study its neurotoxicity mechanism. They found that this compound caused apoptosis in neuronal-like cells through extracellular auto-oxidation, mitochondrial dysfunction, and activation of caspase 3, with potential implications for understanding neurodegenerative diseases like Parkinson's disease (Hanrott et al., 2006).

DNA Replication and Bacterial Growth

Further research into the effects of 6-hydroxylaminouracil analogs on bacterial DNA replication was conducted by Wright and Brown (1980). They found that substituted 6-anilinouracils were effective inhibitors of DNA polymerase III from Bacillus subtilis, indicating a potential for controlling bacterial growth by targeting DNA replication (Wright & Brown, 1980).

properties

IUPAC Name

6-(hydroxyamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAFEPYJMKWUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxylaminouracil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Yoneda, Y Sakuma - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
… New convenient syntheses of 4,6‐dimethyl[1,2,5]oxadiazolo[3,4‐d]pyrimidine‐5,7(4H,6H)‐dione 1‐oxide (I) from 1,3‐dimethyl‐6‐hydroxylaminouracil by means of nitrosative and …
Number of citations: 18 onlinelibrary.wiley.com
N CHEN - Heterocyclic N-oxides, 2019 - books.google.com
… The nitrosation of 1, 3-dimethyl-6-hydroxylaminouracil leads to the 1, 2, 5-oxadiazolo [3, 4d] pyrimidine system, 420 and related syntheses of pyrimido [3, 4-e)-1, 2, 4-triazine (fervenulin) …
Number of citations: 0 books.google.com
L Zhang, YJ Zhang - Tetrahedron letters, 2006 - Elsevier
… 1,3,7-Substituted 8-mercaptoxanthines can also be synthesized from the condensation of 1,3-di-substituted-6-hydroxylaminouracil with isothiocyanates. However, this reaction can only …
Number of citations: 14 www.sciencedirect.com
SF Martin - 1972 - search.proquest.com
As is frequently the case, the direct consequence of the discovery of a natural product possessing unique biological, chemical, and physiological properties is the generation of a more …
Number of citations: 0 search.proquest.com
C COOR - Heterocyclic N-oxides, 1991 - books.google.com
Synthesis via N-oxides is convenient, both in view of the easy thermal or photochemical rearrangement to lactams, and of the possibility of exploiting the easy substitution reactions of …
Number of citations: 2 books.google.com
A Priyadarshini, P Pandey - 2018 - books.google.com
This volume provides a comprehensive description of the basic tenets of molecular biology, from mechanisms to its elaborate role in gene regulation. The initial sections cover the …
Number of citations: 5 books.google.com

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